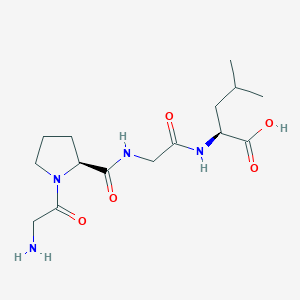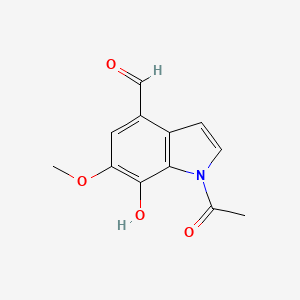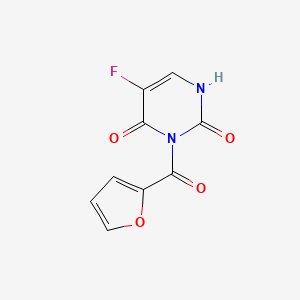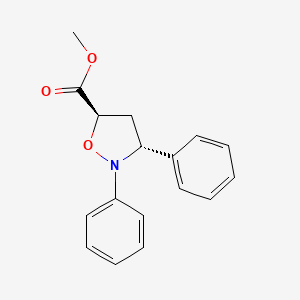
Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with a diphenyl-substituted alkene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoxazolidines.
Applications De Recherche Scientifique
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate: can be compared with other isoxazolidine derivatives such as:
Uniqueness
- Chirality : The (3R,5R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
- Functional Groups : The presence of the carboxylate group enhances its reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
69284-38-4 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C17H17NO3/c1-20-17(19)16-12-15(13-8-4-2-5-9-13)18(21-16)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1 |
Clé InChI |
BUVAHHGHBLVMHV-HZPDHXFCSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@@H](N(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1CC(N(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



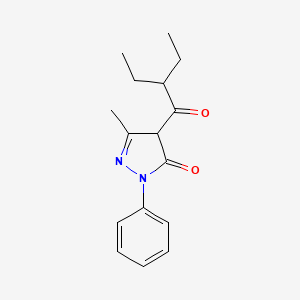
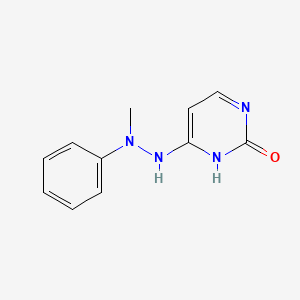
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
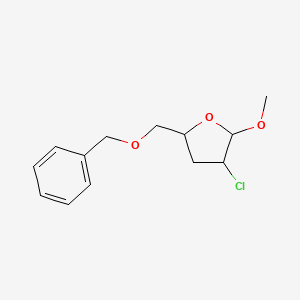

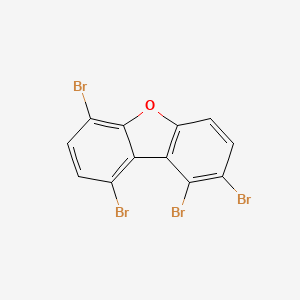
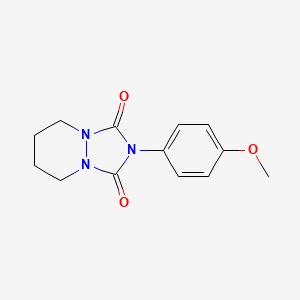
methanone](/img/structure/B12904710.png)
